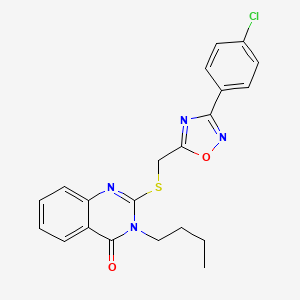
3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H17ClN4O2S2
- Molecular Weight: 432.9 g/mol
- Purity: Typically 95% .
The compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones, which are known for their antimycobacterial activity. Although the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound may interact with specific biological targets through covalent or non-covalent bonding, leading to inhibition of vital functions in mycobacteria .
Antimicrobial Activity
Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Effective | 6–8 μM |
| Escherichia coli | Moderate | Not specified |
| Pseudomonas aeruginosa | Moderate | Not specified |
| Candida albicans | Effective | Not specified |
The antimicrobial activity was assessed using methods such as broth microdilution and agar streak dilution techniques .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the quinazolinone scaffold can enhance biological activity. For instance, the presence of halogen substituents (bromo or iodo groups) has been associated with increased antimicrobial efficacy .
Study 1: Synthesis and Evaluation
In one study focusing on various quinazolinone derivatives, including those similar to this compound, researchers synthesized and tested these compounds against multiple gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of these compounds in treating resistant infections .
Study 2: Antimycobacterial Activity
Another investigation specifically examined the antimycobacterial properties of thieno[3,2-d]pyrimidinones. The study found that compounds similar to our target demonstrated significant inhibition of mycobacterial growth, suggesting a viable pathway for developing new treatments for tuberculosis and other mycobacterial diseases .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with quinazolinone and oxadiazole moieties exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study : A related compound demonstrated an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), suggesting strong inhibitory effects on cancer cell proliferation. This implies that 3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may exhibit similar or enhanced potency against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Activity
The hybrid nature of this compound suggests potential synergistic effects against various bacterial strains. Quinazolinone and oxadiazole derivatives have been noted for their antimicrobial properties.
Research Findings : Certain oxadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Given the structural similarities, it is plausible that our compound could exhibit comparable antimicrobial effects .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, compounds in this class have been investigated for their anti-inflammatory and analgesic effects. These activities are crucial for developing therapeutic agents targeting inflammatory diseases.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : Utilizing appropriate starting materials to synthesize the oxadiazole moiety.
- Quinazolinone Synthesis : Employing cyclization reactions to form the quinazolinone structure.
- Thioether Formation : Introducing the thioether linkage to combine both moieties.
Propiedades
IUPAC Name |
3-butyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRSHKZCKUGHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













